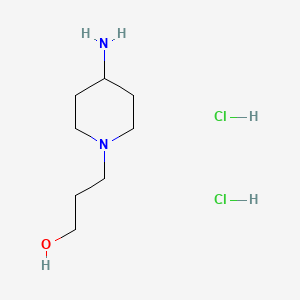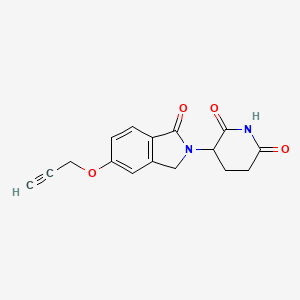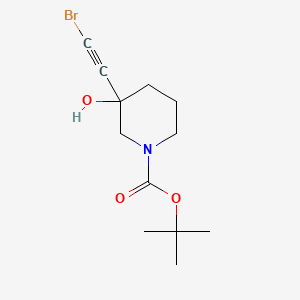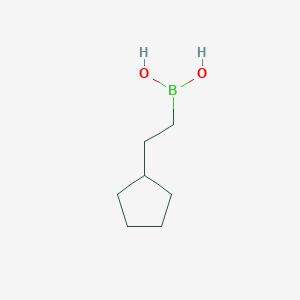
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with propylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The exact mechanism of action of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar in structure but contains a carboxylic acid group instead of an alcohol group.
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar but with the amino group positioned differently on the piperidine ring.
Uniqueness
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile compound in research and industrial applications .
Properties
CAS No. |
2901105-40-4 |
|---|---|
Molecular Formula |
C8H20Cl2N2O |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-8-2-5-10(6-3-8)4-1-7-11;;/h8,11H,1-7,9H2;2*1H |
InChI Key |
CLFRLZLXGMXLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)

![3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B13469828.png)
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate](/img/structure/B13469834.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate](/img/structure/B13469852.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)


